
Bendroflumethiazide
Overview
Description
Bendroflumethiazide is a thiazide diuretic widely used to treat hypertension and edema. It inhibits sodium reabsorption in the distal convoluted tubule by blocking the Na⁺/Cl⁻ cotransporter, promoting diuresis and reducing blood volume . Clinically, it is administered at low doses (2.5–5 mg/day) due to its high potency, which is approximately 10-fold greater than hydrochlorothiazide (HCTZ) .
Key pharmacological features include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Bendroflumethiazide is synthesized through a multi-step process involving the reaction of 3-benzyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide with various reagents under controlled conditions. The synthesis typically involves the use of methanol as a solvent and sonication to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, this compound is produced by finely powdering the compound and dissolving it in methanol. The solution is then subjected to sonication and centrifugation to ensure purity and consistency. The final product is obtained through chromatographic techniques and is stored in tight containers to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Bendroflumethiazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products:
Scientific Research Applications
Pharmacological Mechanism
Bendroflumethiazide functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubules, leading to increased urine output and vasodilation. It enhances calcium-activated potassium channels in vascular smooth muscle, contributing to its hypotensive effects. The drug also influences serum uric acid levels and potassium balance, which are critical in managing patients with hypertension .
Hypertension Management
This compound is widely recognized for its role in treating primary hypertension. A multicenter study demonstrated that low doses (1.25 mg to 2.5 mg daily) effectively reduced diastolic blood pressure by significant margins compared to placebo and other antihypertensive medications such as amlodipine and enalapril . The results indicated that:
- Diastolic Blood Pressure Reduction :
- This compound 1.25 mg: 6.8 mm Hg
- This compound 2.5 mg: 9.1 mm Hg
- Amlodipine 5 mg: 10.8 mm Hg
- Enalapril 10 mg: 6.8 mm Hg
This suggests this compound is an effective first-line treatment for mild to moderate essential hypertension .
Management of Edema
The compound is also indicated for managing edema associated with heart failure, where it helps reduce fluid retention by promoting diuresis. Its ability to lower blood pressure alleviates the workload on the heart, enhancing overall cardiovascular health .
Combination Therapy
This compound is often used in combination with other antihypertensive agents to enhance therapeutic efficacy. For instance, it has been studied alongside potassium chloride to mitigate potassium loss associated with thiazide diuretics, ensuring a balanced electrolyte profile during treatment .
Efficacy in Specific Populations
Research has shown that this compound can be particularly effective in specific populations, including patients with diabetes and those at risk for cardiovascular events. A study comparing various antihypertensive treatments found that while this compound was effective, combinations involving angiotensin-converting enzyme inhibitors showed superior results in controlling blood pressure among diabetic patients .
Impact on Bone Health
A randomized controlled trial investigated the effects of this compound on bone mineral density in postmenopausal women with osteoporosis. The study concluded that while this compound did not significantly improve bone mineral density when combined with bisphosphonates, further research is warranted to explore potential benefits over longer treatment periods .
Summary of Key Findings
Mechanism of Action
Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in reduced blood volume and lower blood pressure. The compound also activates calcium-activated potassium channels in vascular smooth muscles, contributing to vasodilation and further reduction in blood pressure .
Comparison with Similar Compounds
Comparison with Similar Thiazide and Thiazide-like Diuretics
Potency and Blood Pressure Efficacy
A meta-analysis of 26 RCTs (4,683 participants) compared bendroflumethiazide, chlorthalidone, and HCTZ:
- Systolic BP reduction : this compound > chlorthalidone > HCTZ .
- Dosage correlation : this compound’s higher potency allows lower doses (2.5–5 mg/day vs. 25–50 mg/day for HCTZ), reducing molar plasma concentrations and adverse effects .
Table 1: Comparative Efficacy and Dosage
Use in Special Populations
- Elderly patients : Indapamide reduced stroke mortality by 39% and all-cause mortality by 21% in patients ≥80 years, while this compound remains effective but lacks comparable outcome data in this population .
- Chronic kidney disease (CKD) : this compound shows efficacy similar to metolazone and quinethazone when combined with loop diuretics, even in advanced CKD (GFR <30 mL/min) .
Pharmacokinetic Differences
- Half-life : this compound (3–4 hours) has a shorter duration than chlorthalidone (40–55 hours) but comparable to HCTZ (6–15 hours) .
- Environmental persistence : this compound is removed efficiently (67–100%) in wastewater treatment due to fluorine-enhanced sludge binding .
Additional Therapeutic Potentials
- Alzheimer’s disease : this compound reversed AD-associated transcriptional changes in hippocampal neurons, downregulating immune activation pathways (e.g., Cx3cr1) and improving cognition in mouse models .
Biological Activity
Bendroflumethiazide is a thiazide diuretic primarily used in the management of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article explores these aspects in detail, supported by data tables and relevant research findings.
This compound operates by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This diuretic effect contributes to its ability to lower blood pressure. The compound also induces vasodilation through the activation of calcium-activated potassium channels in vascular smooth muscle and inhibition of carbonic anhydrases .
Key Actions:
- Inhibition of Na+/Cl- Reabsorption: Reduces sodium and chloride reabsorption, promoting diuresis.
- Vasodilation: Activates large-conductance calcium-activated potassium channels.
- Electrolyte Imbalance: Causes loss of potassium and can increase serum uric acid levels.
Pharmacokinetics
- Absorption: Rapidly absorbed after oral administration.
- Protein Binding: Approximately 96% bound to plasma proteins.
- Half-Life: About 8.5 hours, allowing for once-daily dosing.
- Clearance: Specific clearance data are not available .
Hypertension Management
A multicenter study assessed the efficacy of low-dose this compound (1.25 mg/day and 2.5 mg/day) compared to enalapril (10 mg/day) and amlodipine (5 mg/day) in patients with mild to moderate primary hypertension. The results indicated significant reductions in diastolic blood pressure with all treatments, with this compound showing comparable efficacy to the other agents.
Treatment | Diastolic BP Reduction (mm Hg) | % Achieving BP < 95 mm Hg |
---|---|---|
This compound 1.25 mg | 6.8 | 34% |
This compound 2.5 mg | 9.1 | 48% |
Amlodipine 5 mg | 10.8 | 57% |
Enalapril 10 mg | 6.8 | 41% |
The study concluded that low-dose this compound is a well-tolerated first-line treatment for hypertension .
Effects on Bone Mineral Density
In a randomized controlled trial involving postmenopausal women with osteoporosis, this compound was administered alongside bisphosphonates for either 24 or 48 weeks. The study found no significant improvement in bone mineral density or muscle function compared to placebo groups receiving bisphosphonates alone.
Treatment Arm | Duration | Outcome |
---|---|---|
This compound + Bisphosphonates | 24 weeks | No improvement in bone density |
Placebo + Bisphosphonates | 24 weeks | No improvement observed |
This compound + Bisphosphonates | 48 weeks | No improvement in selected blood parameters |
Placebo + Bisphosphonates | 48 weeks | No significant changes |
The findings suggest that while this compound is effective for hypertension, its role in improving bone health remains inconclusive .
Safety Profile
This compound is generally well-tolerated; however, it can lead to electrolyte imbalances, particularly hypokalemia, and increased uric acid levels. The incidence of adverse effects was similar across treatment groups in clinical studies, with some reports indicating higher incidences of adverse events in patients treated with enalapril or amlodipine compared to those receiving this compound .
Q & A
Q. What are the primary pharmacological mechanisms of bendroflumethiazide in hypertension management, and how are these mechanisms validated in experimental models?
Answer: this compound, a thiazide diuretic, inhibits the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, reducing sodium reabsorption and increasing water excretion. Its antihypertensive effects are validated through randomized trials comparing blood pressure (BP) reduction against placebos or active comparators. For example, a systematic review found no significant difference in BP reduction between this compound and indapamide (mean difference <1 mmHg) . Experimental validation often employs crossover designs with standardized BP measurement protocols and adjustments for confounding variables (e.g., diet, comorbidities).
Q. How do researchers address contradictions in clinical trial outcomes when comparing this compound with other antihypertensives?
Answer: Contradictions, such as increased stroke risk with indapamide versus this compound (RR 2.21, 95% CI 1.19–4.11) despite similar BP effects , are addressed through sensitivity analyses and stratification by patient subgroups (e.g., age, renal function). Researchers use active comparator designs (e.g., this compound vs. RAS inhibitors in COPD patients) to minimize confounding, with propensity-score matching to balance baseline characteristics . Discrepancies may arise from differences in pleiotropic effects (e.g., urate modulation) rather than BP efficacy.
Q. What methodological approaches are used to identify genetic determinants of this compound-induced adverse effects like hyperuricemia?
Answer: Genome-wide variance quantitative trait locus (vQTL) analysis in large cohorts (e.g., UK Biobank, N = 95,493 hypertensive patients) identifies SNPs associated with biomarker variance (e.g., serum urate). Direct gene-environment interaction (GEI) tests validate findings in secondary cohorts (N = 13,647), with significance thresholds adjusted for multiple testing (P < 2.5×10⁻⁹ for vQTLs; P < 0.05/number of SNPs for GEIs) . For example, SLC2A9 variants linked to thiazide-induced hyperuricemia highlight pathways for personalized dosing.
Q. How is this compound’s environmental persistence assessed, and what factors influence its removal in wastewater treatment?
Answer: Environmental studies use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect this compound in wastewater effluents (median: 0.011 µg/L). Removal efficiency (67–100%) correlates with sludge sorption and photodegradation susceptibility (λ >290 nm due to chromophores) . Key parameters include soil pH (pKa = 8.50), which reduces sorption in alkaline conditions, and fluorine atoms enhancing organic material binding . Models like HC50 assess ecotoxicological risks across trophic levels.
Q. What experimental designs are optimal for evaluating this compound’s impact on disease-specific outcomes, such as COPD exacerbation?
Answer: Active comparator designs are preferred. For example, a study comparing this compound with RAS inhibitors in COPD patients (N = 3029 per group) used propensity-score matching to balance comorbidities and prior exacerbation history. Outcomes (e.g., hazard ratios for severe exacerbation) were analyzed via Cox regression, revealing lower risk with RAS inhibitors (HR 0.86, 95% CI 0.78–0.95) . Longitudinal follow-up and pre/post-treatment incidence rate ratios (IRR) control for temporal biases.
Q. How can researchers optimize biomarker selection and analysis in pharmacogenomic studies of this compound?
Answer: Prioritize biomarkers with clinical relevance (e.g., serum urate, glucose) and measurable variance. In UK Biobank studies, urine electrolytes (Na⁺, K⁺) and blood glucose/urate were analyzed using mixed-effects models to account for diet and renal function . Pre-specified endpoints reduce type I error, while replication in independent cohorts (e.g., validation cohort N = 13,647) strengthens causality.
Q. What are the challenges in designing placebo-controlled trials for this compound in niche populations (e.g., ADPKD patients on Tolvaptan)?
Answer: Small sample sizes (N = ~30 in observational studies) limit statistical power. Researchers use composite endpoints (e.g., polyuria reduction + quality of life) and crossover designs to maximize efficiency . Placebo-controlled trials require rigorous monitoring of electrolyte imbalances, though observational data suggest this compound improves nocturia without significant disturbances . Adaptive trial designs may mitigate recruitment challenges.
Properties
IUPAC Name |
3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022647 | |
Record name | Bendroflumethiazide | |
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Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L | |
Record name | SID855628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bendroflumethiazide | |
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Record name | Bendroflumethiazide | |
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Mechanism of Action |
As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |
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Color/Form |
Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER | |
CAS No. |
73-48-3 | |
Record name | Bendroflumethiazide | |
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Melting Point |
222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C | |
Record name | Bendroflumethiazide | |
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